molecular formula C26H24N2O4 B2603112 3-(4-methoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005155-00-9

3-(4-methoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2603112
CAS RN: 1005155-00-9
M. Wt: 428.488
InChI Key: DDTYIZYWMBBEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C26H24N2O4 and its molecular weight is 428.488. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Application in Organic Optoelectronics

  • A study explored the photophysical properties of symmetrically substituted diketopyrrolopyrrole derivatives, demonstrating potential applications in the synthesis of novel organic optoelectronic materials. These derivatives, including those similar to the compound , have shown promising characteristics for use in biological systems due to increased water solubility (Zhang et al., 2014).

Application in Polymer Solar Cells

  • Research into alcohol-soluble n-type conjugated polyelectrolytes, including derivatives of DPP, has shown their effectiveness as electron transport layers in inverted polymer solar cells. These materials contribute to higher power conversion efficiency due to their high conductivity and electron mobility, relevant to the structural features of the compound in focus (Hu et al., 2015).

Synthesis of Novel Derivatives for Potential Medicinal Applications

  • A range of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, structurally similar to the compound , has been synthesized and studied as inhibitors of glycolic acid oxidase. These compounds have shown significant potential in medicinal chemistry, particularly in the treatment of conditions related to oxalate levels (Rooney et al., 1983).

Application in Corrosion Inhibition

  • Imidazole derivatives structurally related to the compound have been investigated for their use as corrosion inhibitors. These studies have demonstrated their effectiveness in protecting metal surfaces in corrosive environments, which may be applicable to the compound as well (Singh et al., 2017).

Application in Anti-Cancer Therapeutics

  • Pyrrole derivatives, which share structural features with the compound, have been synthesized and studied for their potential as anti-cancer therapeutics. These studies have focused on their mechanisms of action and safety profile, indicating potential medical applications for similar compounds (Kuznietsova et al., 2019).

properties

IUPAC Name

3-(4-methoxyphenyl)-2-(2-methylphenyl)-5-(3-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-16-7-6-9-19(15-16)27-25(29)22-23(18-11-13-20(31-3)14-12-18)28(32-24(22)26(27)30)21-10-5-4-8-17(21)2/h4-15,22-24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTYIZYWMBBEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.